molecular formula C14H23N5O2S B4348284 N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4348284
M. Wt: 325.43 g/mol
InChI Key: YVFVTBHPNRACOO-UHFFFAOYSA-N
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Description

N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. These compounds have gained significant attention due to their diverse pharmacological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the condensation of appropriate pyrazole derivatives with sulfonamide precursors. One common method includes the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with primary amines under reflux conditions in acetonitrile . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as microwave-assisted synthesis and solvent-free reactions, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of pyrazole derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, contributes to its selectivity and potency in various applications .

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-N,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2S/c1-7-19-12(4)14(10(2)16-19)22(20,21)17(5)9-13-8-15-18(6)11(13)3/h8H,7,9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFVTBHPNRACOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N(C)CC2=C(N(N=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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